N-Fmoc-2-(1-aminocyclooctyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s molecular formula is C25H29NO4, and it has a molecular weight of 407.51.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-(1-aminocyclooctyl)acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions usually require a controlled temperature and pH to ensure the successful attachment of the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off after the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-(1-aminocyclooctyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group with piperidine yields the free amine .
Scientific Research Applications
N-Fmoc-2-(1-aminocyclooctyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used to study protein interactions and functions.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism of action of N-Fmoc-2-(1-aminocyclooctyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-6-aminohexanoic acid: Used for similar purposes in peptide synthesis.
Uniqueness
N-Fmoc-2-(1-aminocyclooctyl)acetic acid is unique due to its cyclooctyl group, which provides conformational constraints that can influence the properties of the synthesized peptides. This makes it particularly useful in the design of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-23(28)16-25(14-8-2-1-3-9-15-25)26-24(29)30-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIACGWGSOHGIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.